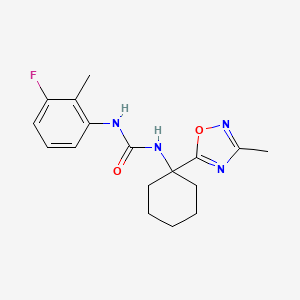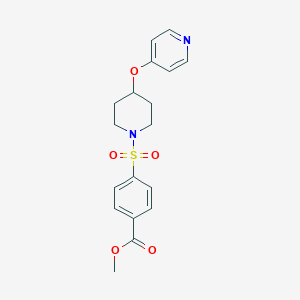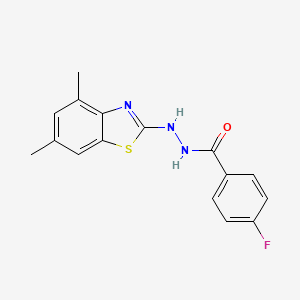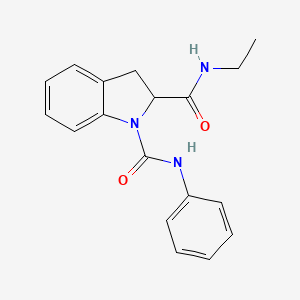
1-(3-Fluoro-2-methylphenyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Fluoro-2-methylphenyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea is a synthetic organic compound characterized by its unique structural components, including a fluoro-substituted phenyl ring, a cyclohexyl group, and an oxadiazole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluoro-2-methylphenyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea typically involves multiple steps:
-
Formation of the Oxadiazole Ring:
- Starting with appropriate precursors such as hydrazides and carboxylic acids, the oxadiazole ring is formed through cyclization reactions, often under acidic or basic conditions.
-
Synthesis of the Fluoro-Substituted Phenyl Intermediate:
- The fluoro-substituted phenyl intermediate can be synthesized via electrophilic aromatic substitution reactions, where fluorine is introduced to the phenyl ring using reagents like fluorine gas or N-fluorobenzenesulfonimide.
-
Coupling of the Cyclohexyl Group:
- The cyclohexyl group is introduced through nucleophilic substitution reactions, where a cyclohexyl halide reacts with an appropriate nucleophile.
-
Formation of the Urea Linkage:
- The final step involves the formation of the urea linkage by reacting the fluoro-substituted phenyl intermediate with the oxadiazole-containing cyclohexylamine under conditions that promote urea bond formation, such as using phosgene or carbonyldiimidazole.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Fluoro-2-methylphenyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can reduce certain functional groups within the molecule.
Substitution: The fluoro-substituted phenyl ring can undergo nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, often under elevated temperatures or in the presence of catalysts.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-(3-Fluoro-2-methylphenyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea has several scientific research applications:
Medicinal Chemistry: The compound may serve as a lead compound or pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Chemical Research: The compound can be used as a reagent or intermediate in the synthesis of more complex molecules, aiding in the study of reaction mechanisms and synthetic methodologies.
Wirkmechanismus
The mechanism of action of 1-(3-Fluoro-2-methylphenyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro-substituted phenyl ring and the oxadiazole moiety may contribute to binding affinity and specificity, while the cyclohexyl group can influence the compound’s overall conformation and bioavailability. The exact pathways and targets would depend on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
- 1-(3-Fluoro-2-methylphenyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)amine
- 1-(3-Fluoro-2-methylphenyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)carbamate
- 1-(3-Fluoro-2-methylphenyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)thiourea
Uniqueness: The uniqueness of 1-(3-Fluoro-2-methylphenyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and pharmacokinetic profiles, making it a valuable compound for targeted research and development.
Eigenschaften
IUPAC Name |
1-(3-fluoro-2-methylphenyl)-3-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN4O2/c1-11-13(18)7-6-8-14(11)20-16(23)21-17(9-4-3-5-10-17)15-19-12(2)22-24-15/h6-8H,3-5,9-10H2,1-2H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOSNAHKMHIASAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)NC(=O)NC2(CCCCC2)C3=NC(=NO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Ethyl 2-(5-methyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetate](/img/structure/B2819335.png)



![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)methanesulfonamide](/img/structure/B2819343.png)
![4-Phenyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,2,3-thiadiazole](/img/structure/B2819344.png)





![2-{[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl}-N-(propan-2-yl)acetamide](/img/structure/B2819352.png)

![1'-(Pyrazine-2-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2819358.png)
